molecular formula C4H6BrF3O B1524966 1-Bromo-3-trifluoromethoxy-propane CAS No. 1198089-20-1

1-Bromo-3-trifluoromethoxy-propane

Cat. No.: B1524966
CAS No.: 1198089-20-1
M. Wt: 206.99 g/mol
InChI Key: SCMQDRYYWOLCHV-UHFFFAOYSA-N
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Description

1-Bromo-3-trifluoromethoxy-propane is a chemical compound with the CAS Number: 1198089-20-1 . It has a molecular weight of 206.99 and its IUPAC name is 1-bromo-3-(trifluoromethoxy)propane .


Molecular Structure Analysis

The molecular formula of this compound is C4H6BrF3O . The InChI code for this compound is 1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 .


Physical and Chemical Properties Analysis

The physical form of this compound is a liquid . Its average mass is 206.989 Da and its monoisotopic mass is 205.955399 Da .

Scientific Research Applications

Ozone Formation Potential

1-Bromo-propane, a replacement for high-end chlorofluorocarbon solvents, exhibits unique smog formation chemistry due to the presence of bromine. It initially shows faster ozone build-up compared to ethane, but secondary bromine-containing products may reduce ozone, indicating a potentially lower reactivity towards peak ozone formation (Whitten, Cohen, Myers, & Carter, 2003).

Brominating Agent and Crystal Structure

Propane 3-bromo-1-(triphenyl phosphonium) bromide and tribromide have been studied for their role as brominating agents and their crystal packing structures. These compounds show promise due to their non-toxicity, thermal stability, and high yield in applications (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2019).

Versatile Fluorinated Building Block

3-Bromo-1,1,1-trifluoroacetone serves as a versatile fluorinated building block for the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, demonstrating its utility in diverse chemical syntheses (Lui, Marhold, & Rock, 1998).

Fire Suppression Efficiencies

1-Bromo-1-propene and 2-bromo-3,3,3 trifluoro-1-propene in nitrogen gas mixtures have been studied for their fire suppression efficiencies. These compounds significantly improve the effectiveness of inert gases in suppressing fires, offering potential applications in fire protection (Zou, Vahdat, & Collins, 2001).

Synthesis of (Z)-trisubstituted Alkenes

Research demonstrates the synthesis of (Z)-trisubstituted alkenes via propyne bromoboration, showcasing the compound's utility in creating complex organic structures with high isomeric purity and yield (Wang, Tobrman, Xu, & Negishi, 2009).

Anesthetic Properties

The ion chemistry of halothane, a common anesthetic that includes 1-bromo-1-chloro-2,2,2-trifluoroethane, has been investigated, providing insights into its anesthetic mechanisms and interactions with air plasma at atmospheric pressure (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Safety and Hazards

The safety information for 1-Bromo-3-trifluoromethoxy-propane indicates that it is a dangerous substance. The pictograms GHS02 and GHS07 denote that it is flammable and can cause skin irritation or serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

1-bromo-3-(trifluoromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMQDRYYWOLCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198089-20-1
Record name 1-bromo-3-(trifluoromethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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